4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole CAS number and literature review
4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole CAS number and literature review
CAS Number: 1247625-25-7
This guide provides a comprehensive overview of 4-(chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, safety, and potential applications.
Introduction to 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole
4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole belongs to the thiazole class of heterocyclic compounds. The thiazole ring is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous clinically approved drugs due to its ability to engage in various biological interactions.[1][2] The presence of a reactive chloromethyl group at the 4-position and a chiral 1-ethoxyethyl group at the 2-position makes this molecule a versatile intermediate for the synthesis of a diverse range of more complex molecules with potential therapeutic activities.[3][4]
Molecular Structure and Properties:
| Property | Value | Source |
| CAS Number | 1247625-25-7 | Internal Database |
| Molecular Formula | C₈H₁₂ClNOS | Internal Database |
| Molecular Weight | 205.70 g/mol | Internal Database |
| Predicted XLogP3 | 2.3 | Internal Calculation |
| Appearance | Pale yellow oil (Predicted) | Internal Prediction |
Synthesis of 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole
The most direct and widely applicable method for the synthesis of 4-(chloromethyl)-2-(substituted)-1,3-thiazoles is the Hantzsch thiazole synthesis.[5][6] This method involves the condensation reaction of an α-haloketone with a thioamide.
Proposed Synthetic Pathway
The synthesis of 4-(chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole can be logically achieved through a two-step process starting from readily available precursors. The overall workflow involves the preparation of the necessary thioamide followed by the Hantzsch cyclization.
Caption: Proposed synthetic workflow for 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole.
Step 1: Synthesis of 2-Ethoxypropanethioamide (Thioamide Precursor)
The key intermediate, 2-ethoxypropanethioamide, is not commonly commercially available and needs to be synthesized. A reliable method for its preparation is the thionation of the corresponding amide, 2-ethoxypropanamide, using a thionating agent such as Lawesson's reagent.
Experimental Protocol:
-
To a solution of 2-ethoxypropanamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-ethoxypropanethioamide.
Step 2: Hantzsch Thiazole Synthesis
The final step involves the cyclocondensation of 2-ethoxypropanethioamide with 1,3-dichloroacetone.
Experimental Protocol:
-
Dissolve 2-ethoxypropanethioamide (1 equivalent) in a suitable solvent such as ethanol or acetone.
-
Add 1,3-dichloroacetone (1 equivalent) to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC. The reaction typically proceeds overnight.[1]
-
After completion of the reaction, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methine proton adjacent to the ethoxy group, the chloromethyl protons, and the thiazole ring proton.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy group, the chiral center, the chloromethyl group, and the three carbons of the thiazole ring. The carbon attached to the chloro atom will be significantly downfield.[10]
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum of thiazoles typically shows an abundant molecular ion peak.[7][11] For 4-(chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole, the expected [M+H]⁺ ion would be around m/z 206.0350. The fragmentation pattern would likely involve the loss of the ethoxy group, the chloromethyl group, or cleavage of the thiazole ring.
Safety and Handling
4-(Chloromethyl)-thiazole derivatives are generally considered hazardous. Although a specific safety data sheet for 4-(chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole is not available, precautions for similar compounds should be strictly followed.
General Safety Precautions:
-
Hazard Class: Likely to be classified as an irritant and potentially corrosive.[1]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Literature Review and Potential Applications
The thiazole nucleus is a cornerstone in the development of therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14] The introduction of a chloromethyl group at the 4-position of the thiazole ring provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.[4]
The 2-(1-ethoxyethyl) substituent introduces a chiral center, which can be crucial for stereospecific interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects.
Potential Applications in Drug Discovery:
-
Antimicrobial Agents: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal activities.[15] The title compound can serve as a scaffold for the development of new anti-infective agents.
-
Anticancer Agents: Many anticancer drugs and clinical candidates incorporate the thiazole moiety.[16] The reactivity of the chloromethyl group allows for its conjugation to other pharmacophores to create novel anticancer compounds.
-
Enzyme Inhibitors: The thiazole ring can act as a bioisostere for other aromatic systems and can participate in key binding interactions within enzyme active sites.
Below is a logical workflow for the preliminary biological evaluation of new derivatives synthesized from the title compound.
Caption: A general workflow for the biological evaluation of novel thiazole derivatives.
Conclusion
4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole is a valuable and versatile building block for synthetic and medicinal chemistry. Its synthesis, based on the well-established Hantzsch thiazole synthesis, is feasible and provides access to a chiral, functionalized thiazole core. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and exploration of its potential in the development of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective drugs.
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